molecular formula C19H20N2O4 B12170163 1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12170163
M. Wt: 340.4 g/mol
InChI Key: SSKRIXNULBXLGH-BMRADRMJSA-N
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Description

4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a dimethylaminoethyl side chain, a furan ring, and a hydroxy group attached to a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyrrolone core, followed by the introduction of the benzoyl group, the dimethylaminoethyl side chain, and the furan ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents.

    Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a benzyl derivative.

Scientific Research Applications

4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a therapeutic setting or as a research tool.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrrolone derivatives with different substituents on the core structure. Examples include:

  • 4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
  • 4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(pyridin-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C19H20N2O4/c1-20(2)10-11-21-16(14-9-6-12-25-14)15(18(23)19(21)24)17(22)13-7-4-3-5-8-13/h3-9,12,16,22H,10-11H2,1-2H3/b17-15+

InChI Key

SSKRIXNULBXLGH-BMRADRMJSA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CO3

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CO3

Origin of Product

United States

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